molecular formula C9H22N2 B3154392 n-Hexyl-1,3-propanediamine CAS No. 7748-29-0

n-Hexyl-1,3-propanediamine

Cat. No.: B3154392
CAS No.: 7748-29-0
M. Wt: 158.28 g/mol
InChI Key: UUWPMNGNEAEOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hexyl-1,3-propanediamine: is an organic compound with the molecular formula C9H22N2 . It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexyl chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Hexyl-1,3-propanediamine can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: This compound can participate in substitution reactions where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxides: Oxidation can yield oxides of this compound.

    Amine Derivatives: Reduction can produce various amine derivatives.

    Substituted Compounds: Substitution reactions can yield halogenated or other substituted derivatives.

Scientific Research Applications

Properties

IUPAC Name

N'-hexylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWPMNGNEAEOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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